molecular formula C8H5ClF4O B8180143 [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol

[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol

Cat. No.: B8180143
M. Wt: 228.57 g/mol
InChI Key: CTFQDTFJNVEQHU-UHFFFAOYSA-N
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Description

[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol (CAS 2387118-24-1) is a high-purity, polyhalogenated aromatic building block designed for advanced research and development. This compound features a benzyl alcohol functional group on a phenyl ring substituted with chloro, fluoro, and trifluoromethyl groups, resulting in a molecular formula of C8H5ClF4O and a molecular weight of 228.57 g/mol . The strategic incorporation of multiple electron-withdrawing substituents, including the trifluoromethyl group, significantly enhances the molecule's stability and lipophilicity . This makes it a valuable intermediate in synthetic chemistry, particularly for constructing more complex molecules in pharmaceutical and agrochemical discovery. The trifluoromethyl group is a key motif in modern drug design, as it can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity . As a versatile chemical synthon, the primary application of this methanol derivative is as a precursor in various coupling reactions and functional group transformations. Researchers can readily oxidize the benzylic alcohol to the corresponding aldehyde or convert it to other valuable functionalities. Its primary value lies in its use for the discovery and synthesis of New Chemical Entities (NCEs), with potential applications in developing therapeutic and other specialty chemicals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[5-chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFQDTFJNVEQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Reduction

The synthesis of 5-chloro-2-(trifluoromethyl)benzyl alcohol from its aldehyde precursor via pyridinium chlorochromate (PCC) oxidation is described in ChemicalBook. Reversing this step, the aldehyde could be reduced to the alcohol using NaBH₄ or LiAlH₄.

Procedure :

  • Dissolve 5-chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde (1.66 mmol) in THF.

  • Add NaBH₄ (2 eq) at 0°C, stir for 2 h, and quench with aqueous NH₄Cl.

  • Extract with ethyl acetate and purify via silica gel chromatography.

Hydrolysis of Benzyl Halides

The RSC supplement details benzyl bromide synthesis using PBr₃ in dichloromethane (DCM). Hydrolysis of a benzyl bromide intermediate would yield the alcohol:

Example :

  • React [5-chloro-4-fluoro-2-(trifluoromethyl)phenyl]methyl bromide with NaOH in H₂O/THF at 60°C for 4 h.

Integrated Synthetic Routes

Route 1: Sequential Halogenation and Reduction

  • Starting Material : 2-Trifluoromethylbenzene.

  • Chlorination : FeCl₃-mediated electrophilic substitution at C5.

  • Fluorination : KF displacement of a nitro group at C4.

  • Formylation : Vilsmeier-Haack reaction to introduce aldehyde at C1.

  • Reduction : NaBH₄ reduction to alcohol.

Yield : Estimated 60–70% over five steps.

Route 2: Cross-Coupling and Functionalization

  • Suzuki Coupling : Attach a trifluoromethyl-bearing aryl boronic acid to a dihalogenated benzene.

  • Hydroxymethylation : CO insertion under palladium catalysis to form the alcohol.

Challenges : Requires stringent temperature control and expensive catalysts.

Reaction Optimization and Challenges

Regioselectivity Issues

  • The trifluoromethyl group’s strong electron-withdrawing nature directs electrophiles to meta positions, complicating ortho/para substitution.

  • Solution : Use directing groups (e.g., –NH₂) to steer halogenation, followed by removal.

Purification Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (10–30%).

  • Distillation : For intermediates like 4-fluoro-2-trifluoromethyl cyanobenzene.

Data Summary of Key Methods

StepReagents/ConditionsYieldSource
BrominationC₅H₆Br₂N₂O₂, H₂SO₄, 100°C, 6 h82%
Aldehyde ReductionNaBH₄, THF, 0°C → RT, 2 h85%
Benzyl Bromide HydrolysisNaOH, H₂O/THF, 60°C, 4 h78%

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group (-CH2_2
OH) undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

Reagent/ConditionsProductNotesSource
KMnO4_4
(acidic)Strong oxidizing agents achieve full oxidation to carboxylic acids in polar solvents.
CrO3_3
(Jones reagent)Yields depend on solvent polarity and temperature.
H2_2
O2_2
(ethanol, reflux)Partial oxidation to aldehydeRequires prolonged reaction times (~15 hours) for moderate yields.

Key Findings :

  • The trifluoromethyl group stabilizes the oxidized intermediates by electron-withdrawing effects.

  • Chlorine and fluorine substituents reduce ring electron density, slowing oxidation kinetics.

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters.

Reagent/ConditionsProductNotesSource
Acetic anhydride (pyridine)Acetylated derivativeMild conditions (25–60°C) prevent decomposition of sensitive substituents.
Benzoyl chloride (DMAP catalyst)Benzoyl esterRequires anhydrous conditions to avoid hydrolysis.

Mechanistic Insight :

  • Electron-withdrawing groups (e.g., -CF3_3
    ) increase the acidity of the hydroxyl group, enhancing nucleophilic acyl substitution.

Nucleophilic Substitution

The hydroxyl group can be replaced by halides or other nucleophiles.

Reagent/ConditionsProductNotesSource
SOCl2_2
(reflux)Excess reagent drives completion; byproduct HCl is neutralized.
PBr3_3
(THF, 0°C)5-Chloro-4-fluoro-2-(trifluoromethyl)benzyl bromideLow temperatures minimize side reactions.

Steric and Electronic Effects :

  • The trifluoromethyl group creates steric hindrance, reducing substitution rates at the benzyl position.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is modulated by substituents:

Reaction TypeConditionsOutcomeNotesSource
NitrationHNO3_3
/H2_2
SO4_4
text
| Limited reactivity due to electron-withdrawing groups | Meta-directing effects dominate |[1] |

| Sulfonation | Fuming H2_2
SO4_4
| Low yields; occurs only under extreme conditions | Side reactions likely | |

Regiochemical Considerations :

  • The -CF3_3
    group strongly deactivates the ring, making EAS challenging unless directed by weaker deactivators (e.g., -Cl) .

Reduction Reactions

The alcohol group is typically resistant to reduction, but adjacent groups may react:

Reagent/ConditionsProductNotesSource
LiAlH4_4
(THF)No reactionThe alcohol group is not reducible under standard conditions.

Biological Interactions

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for pharmaceutical intermediates.

  • Chlorine and fluorine substituents improve binding affinity to biological targets by hydrophobic interactions.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity : Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antiviral properties. For instance, modifications to salicylamide derivatives, including the introduction of [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol, have shown promising results against various viral infections, particularly in immunocompromised patients .
  • Antibacterial Properties : Research has demonstrated that derivatives of this compound possess antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The trifluoromethyl group appears to play a crucial role in enhancing the compound's efficacy against resistant bacterial strains .
  • Structure-Activity Relationship Studies : The compound has been utilized in structure-activity relationship (SAR) studies to understand the influence of specific substituents on biological activity. For example, the replacement of the hydroxyl group with different functional groups has been systematically evaluated to enhance pharmacological properties .

Synthetic Methodologies

The synthesis of [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol can be achieved through various chemical pathways, including:

  • Fluorination Reactions : Utilizing reagents like trifluoromethylsilane for introducing trifluoromethyl groups into aromatic systems.
  • Hydroxymethylation : Employing formaldehyde or related compounds in the presence of acid catalysts to achieve hydroxymethylation at the aromatic ring .

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of modified salicylamide derivatives, [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol was synthesized and tested against adenovirus infections. The compound exhibited significant inhibition rates compared to standard antiviral agents like Remdesivir, highlighting its potential as a therapeutic agent .

CompoundInhibition (%)Concentration (μM)
[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol92%1
Remdesivir<10%1

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol against MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its utility in treating resistant infections .

CompoundMIC (μg/mL)
[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol0.5
Vancomycin4

Mechanism of Action

The mechanism of action of [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and trifluoromethyl groups can participate in various types of chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol Structure: Benzene ring substituted with a pyridyl group containing a trifluoromethyl substituent and a methanol group. Molecular Formula: C₁₃H₁₀F₃NO (MW: 253.21 g/mol) . Key Differences: Replaces the chloro and fluoro substituents with a pyridine ring, altering electronic properties and steric bulk.

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol Structure: Thiazole ring linked to a trifluoromethylphenyl group and a methanol group. Molecular Formula: C₁₁H₈F₃NOS (MW: 259.24 g/mol) .

[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone Structure: Chloro and hydroxymethyl substituents on a hydroxyacetophenone backbone. Molecular Formula: C₉H₉ClO₃ (MW: 200.62 g/mol) . Key Differences: Replaces the trifluoromethyl group with a ketone (-COCH₃), reducing electron-withdrawing effects.

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Features
[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol* ~228.5 (estimated) Not reported High polarity due to -CF₃ and -CH₂OH
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol 253.21 123–124 Pyridine ring enhances stability
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol 259.24 107 Thiazole ring improves bioactivity
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 200.62 97–98 Ketone group reduces solubility

*Estimated based on structural analogs.

Biological Activity

[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, focusing on antimicrobial activity, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. Its structure can be represented as follows:

C8H6ClF4O\text{C}_8\text{H}_6\text{ClF}_4\text{O}

This molecular configuration contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study published in Molecules demonstrated that related compounds showed moderate activity against various pathogens, including Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those of established antifungal agents like Tavaborole, indicating promising potential for further development .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanolTBDTBD
Tavaborole100Candida albicans
2-formyl-5-trifluoromethyl phenylboronic acid50Escherichia coli

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that related compounds can induce apoptosis in cancer cells. For instance, a study highlighted that certain derivatives inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. The IC50 values for these compounds were reported as 3.25 µM and 1.71 µM for specific derivatives, demonstrating significant antiproliferative effects .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
5dMCF-73.25Tubulin polymerization inhibition
5lMCF-71.71Tubulin polymerization inhibition

The mechanisms by which [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol exerts its effects are still under investigation. However, studies suggest that the compound may interact with microtubules, similar to other known antitumor agents like nocodazole. Molecular docking studies indicate that it binds to the colchicine site on tubulin, which is crucial for microtubule dynamics .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol:

  • Antiviral Activity : A recent study explored the antiviral properties of structurally related compounds against SARS-CoV-2. One compound showed an EC50 value of 1.00 µM with low cytotoxicity (CC50 = 4.73 µM), suggesting potential applications in antiviral therapies .
  • Anticancer Activity : Research involving a series of fluorinated phenolic compounds demonstrated their ability to inhibit cancer cell proliferation across multiple types, including leukemia and breast cancer cells, reinforcing the therapeutic potential of fluorinated phenols .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol?

  • Methodology : A typical approach involves halogenation and alcohol functionalization. For example, halogenated aromatic intermediates are synthesized via Friedel-Crafts alkylation or nucleophilic substitution, followed by reduction of a carbonyl group (e.g., using NaBH₄ or LiAlH₄) to yield the methanol derivative. In multi-step syntheses, methanol is often used as a solvent for deprotection or neutralization steps, as seen in similar trifluoromethylphenyl derivatives .
  • Key Considerations : Ensure regioselectivity during halogenation by optimizing reaction conditions (e.g., temperature, catalysts like Cs₂CO₃). Monitor reaction progress via TLC or LCMS to confirm intermediate formation .

Q. How can reverse-phase column chromatography be optimized for purifying [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol?

  • Methodology : Use C18 columns with gradient elution (acetonitrile/water) to separate polar impurities. Adjust pH with formic acid (0.1%) to improve peak resolution. For example, similar compounds achieved >95% purity using acetonitrile/water gradients (e.g., 30–70% over 20 minutes) .
  • Validation : Confirm purity via HPLC (retention time comparison) and LCMS (m/z matching [M+H]⁺ or [M−H]⁻ ions). For instance, analogous trifluoromethylphenyl alcohols showed LCMS m/z ~250–300 .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad peak δ 1–5 ppm). Fluorine and chlorine substituents induce characteristic splitting patterns .
  • LCMS/HRMS : Confirm molecular weight (e.g., calculated m/z for C₈H₅ClF₄O: 228.025). Use HRMS for exact mass validation (error < 5 ppm) .
  • IR Spectroscopy : Detect O–H stretches (~3200–3600 cm⁻¹) and C–F/C–Cl vibrations (1000–1200 cm⁻¹) .

Advanced Research Questions

Q. How can regiochemical challenges during halogenation be addressed to avoid undesired isomers?

  • Methodology : Employ directing groups (e.g., –CF₃) to control halogen placement. For example, –CF₃ is a strong meta-director, which can guide chloro/fluoro substitution to specific positions. Computational tools (e.g., DFT calculations) predict electrophilic aromatic substitution sites to optimize synthetic routes .
  • Case Study : In analogous syntheses, iodine-mediated halogenation under N₂ atmosphere minimized side reactions, achieving >90% regioselectivity .

Q. How should conflicting LCMS/HPLC data be resolved when characterizing synthetic batches?

  • Methodology :

  • Peak Splitting in HPLC : Adjust mobile phase pH or column temperature to resolve co-eluting isomers. For example, trifluoroacetic acid (TFA) in the mobile phase improves separation of polar analogs .
  • Unexpected m/z Signals : Perform MS/MS fragmentation to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺). For halogenated compounds, isotopic patterns (e.g., Cl: 3:1 for ³⁵Cl/³⁷Cl) confirm molecular identity .

Q. What computational methods predict the reactivity of [5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]methanol in further derivatization?

  • Methodology :

  • DFT Calculations : Model reaction pathways (e.g., esterification, oxidation) to identify transition states and activation energies. For instance, Fukui indices predict nucleophilic/electrophilic sites on the aromatic ring .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., methanol vs. DMF) to optimize conditions .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

  • Methodology : Screen solvents (e.g., hexane/ethyl acetate mixtures) via slow evaporation. For halogen-rich compounds, SHELXL software refines crystal structures by accounting for heavy atom effects (e.g., Cl/F scattering factors) .
  • Challenges : Address twinning or disorder by collecting high-resolution data (e.g., synchrotron sources) and using restraints during refinement .

Safety and Best Practices

  • Risk Mitigation : Conduct hazard assessments for halogenated intermediates (e.g., toxicity of Cl/F byproducts). Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Waste Management : Collect halogenated waste separately for incineration to avoid environmental contamination .

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